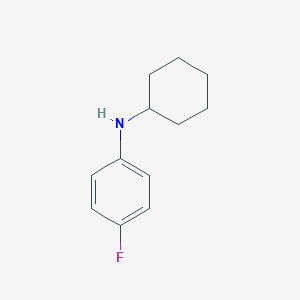
N-Cyclohexyl-4-fluoranilin
Übersicht
Beschreibung
N-cyclohexyl-4-fluoroaniline is an organic compound with the molecular formula C12H16FN. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a fluorine atom is attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-fluoroaniline has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Polymers: The compound is utilized in the production of specialty polymers with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated anilines on biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the reduction of 4-fluoronitrobenzene followed by the reaction with cyclohexylamine. The reduction of 4-fluoronitrobenzene can be achieved using hydrogen gas in the presence of a palladium catalyst. The resulting 4-fluoroaniline is then reacted with cyclohexylamine under reflux conditions to yield N-cyclohexyl-4-fluoroaniline .
Industrial Production Methods: In industrial settings, the production of N-cyclohexyl-4-fluoroaniline may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors for the reduction step and automated systems for the subsequent amination reaction can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclohexyl-4-fluorobenzeneamine oxide.
Reduction: The compound can be reduced to form N-cyclohexyl-4-fluorobenzeneamine.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: N-cyclohexyl-4-fluorobenzeneamine oxide.
Reduction: N-cyclohexyl-4-fluorobenzeneamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-fluoroaniline involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-cyclohexyl-4-bromoaniline: Contains a bromine atom instead of fluorine.
N-cyclohexyl-4-iodoaniline: Contains an iodine atom instead of fluorine.
Uniqueness: N-cyclohexyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRWGOMUADRKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452558 | |
| Record name | N-cyclohexyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136684-94-1 | |
| Record name | N-cyclohexyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


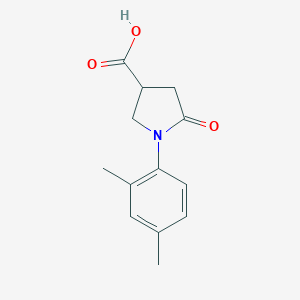
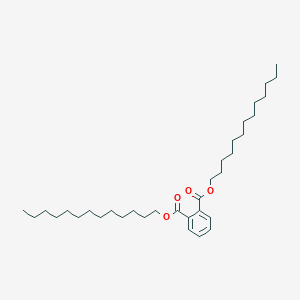

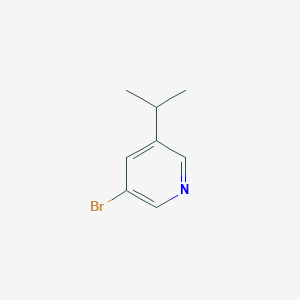
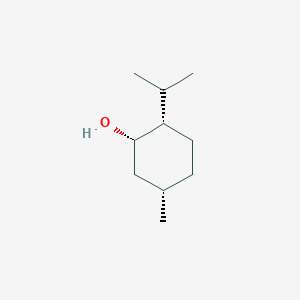
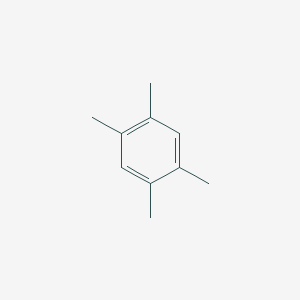
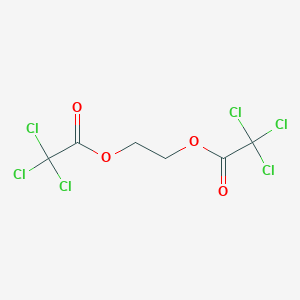
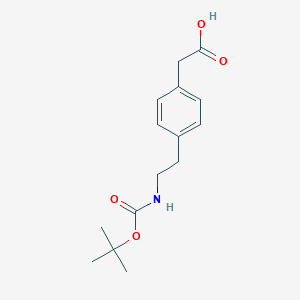
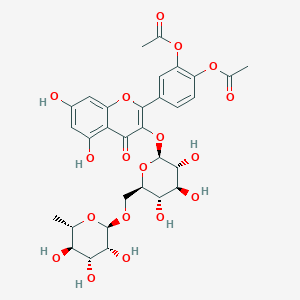

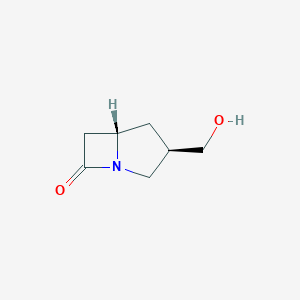

![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)
![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)
